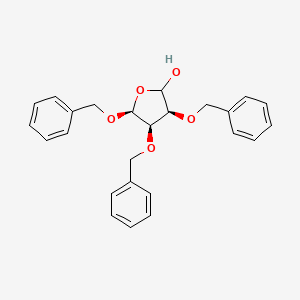

(+)-Echimidine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

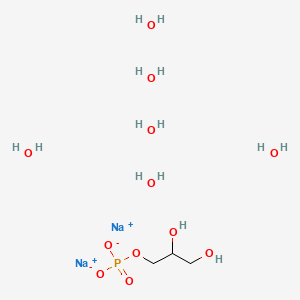

Echimidine N-oxide is a natural product found in Echium angustifolium with data available.

Scientific Research Applications

Acetylcholinesterase Inhibitory Activity : Pyrrolizidine alkaloids, including Echimidine N-Oxide, have shown moderate activities in inhibiting acetylcholinesterase (AChE), a key enzyme in the nervous system, with IC50 values ranging from 0.276 to 0.769. This suggests potential applications in treating diseases related to AChE, such as Alzheimer's disease (Benamar et al., 2017).

Presence in Herbal Teas : Echimidine N-Oxide, along with other pyrrolizidine alkaloids, has been identified in comfrey leaf teas. The reduction of N-oxides in these teas can significantly increase the measurable concentration of these alkaloids, raising concerns about hepatotoxicity in consumers (Oberlies et al., 2004).

Isolation from Plant Species : Echimidine N-Oxide has been isolated from plant species like Symphytum sylvaticum and Symphytum aintabicum. The structures of these compounds were elucidated using various spectroscopic methods, which is essential for understanding their biological activity (Kurucu et al., 2002).

Hepatotoxic Effect in Rat Hepatocytes : Echimidine and its isomers, including the N-Oxide form, were found in Echium plantagineum L., and they showed concentration-dependent inhibition of hepatocyte viability, indicating potential hepatotoxicity (Gleńsk et al., 2022).

Antifungal Activities : Echimidine-N-Oxide extracted from Symphytum sylvaticum showed significant antifungal activities, indicating its potential use in developing antifungal agents or treatments (Kartal et al., 2001).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (+)-Echimidine N-Oxide involves the oxidation of (+)-Echimidine with a suitable oxidizing agent.", "Starting Materials": ["(+)-Echimidine"], "Reaction": [ "To a solution of (+)-Echimidine in an appropriate solvent, add a suitable oxidizing agent such as m-chloroperbenzoic acid or hydrogen peroxide.", "Allow the reaction mixture to stir at room temperature for several hours.", "Quench the reaction by adding a reducing agent such as sodium sulfite or sodium thiosulfate.", "Extract the product with an organic solvent and purify by column chromatography or recrystallization." ] } | |

CAS No. |

41093-89-4 |

Molecular Formula |

C20H31NO8 |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3/b12-6-/t13-,15+,16+,20-,21?/m0/s1 |

InChI Key |

KDJGEXAPDZNXSD-KCFAIRMISA-N |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC[N+]2([C@@H]1C(=CC2)COC(=O)[C@@]([C@H](C)O)(C(C)(C)O)O)[O-] |

SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Canonical SMILES |

CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |

Synonyms |

1,5-Dideoxy-2-C-methyl-3-C-[[[(1R,7aR)-2,3,5,7a-tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-4-oxido-1H-pyrrolizin-7-yl]methoxy]carbonyl]-L-threo-pentitol; [1R-[1α(Z),7(2R*,3S*),7aβ]]-2-methyl-2-Butenoic Acid 7-[[2,3-Dihydroxy-2-(1-hydroxyeth |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)